

The Discovery and Origin of the Tarantula Toxin

Snx482: A Technical Guide

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Compound of Interest

Compound Name: Snx 482

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Abstract

Snx482 is a 41-amino acid peptide toxin isolated from the venom of the African tarantula, *Hysterocrates gigas*. Initially identified as a potent and selective antagonist of the class E (R-type) voltage-gated calcium channel (CaV2.3), further research has revealed a broader, albeit complex, pharmacological profile. This technical guide provides an in-depth overview of the discovery, origin, and experimental characterization of Snx482, with a focus on the methodologies employed in its isolation and functional analysis. Quantitative data on its activity are summarized, and key experimental workflows and signaling pathways are visualized.

Discovery and Origin

Snx482 was first reported by Newcomb et al. in 1998. The discovery was the result of a screening effort to identify novel modulators of voltage-gated calcium channels from natural sources. The venom of the female African funnel-web spider, *Hysterocrates gigas*, was identified as a promising source, leading to the isolation and characterization of this novel peptide.

Quantitative Data

The inhibitory activity of Snx482 has been quantified against a variety of ion channels. The following tables summarize the key reported values.

Table 1: Inhibitory Concentration (IC50) of Snx482 on Voltage-Gated Ion Channels

Channel Type	Subtype	Cell Line/System	IC50	Reference
Calcium Channel	Class E (CaV2.3)	Human CaV2.3 in HEK cells	15-30 nM	[1][2]
Calcium Channel	R-type (native)	Rat neurohypophyseal nerve terminals	Low nM range	[1][2]
Calcium Channel	Class B (CaV2.2)	Cloned and stably expressed	> 500 nM	[1][2]
Calcium Channel	P/Q-type	Bovine adrenal chromaffin cells	30.2 nM (high-affinity), 758.6 nM (low-affinity)	
Sodium Channel	NaV	Bovine adrenal chromaffin cells	Partial block at submicromolar concentrations	
Potassium Channel	Kv4.3	Cloned in HEK-293 cells	< 3 nM	
Potassium Channel	Kv4.2	Cloned	Less potent than on Kv4.3	

Table 2: Binding Affinity (Kd) of Snx482

Channel/Receptor	Ligand	Preparation	Kd	Reference
CaV2.3	Not specified	Not specified	Not specified	

No specific Kd values for Snx482 binding to its target channels were found in the provided search results. Radioligand binding assays are the standard method to determine Kd, but

specific data for Snx482 was not available in the initial searches.

Experimental Protocols

Isolation and Purification of Snx482 from *Hysteroocrates gigas* Venom

The isolation of Snx482 is a multi-step process involving venom extraction followed by chromatographic separation.

Protocol:

- **Venom Milking:** Venom is obtained from mature female *Hysteroocrates gigas* specimens by electrical stimulation of the chelicerae. The collected venom is then lyophilized and stored at -20°C.
- **Crude Venom Preparation:** The lyophilized venom is reconstituted in a suitable buffer (e.g., 0.1% trifluoroacetic acid in water).
- **Size-Exclusion Chromatography (Optional first step):** The reconstituted venom can be subjected to size-exclusion chromatography to separate components based on molecular weight.
- **Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):** This is the primary method for purifying Snx482.
 - **Column:** A C18 reversed-phase column is typically used.
 - **Mobile Phase A:** 0.1% TFA in water.
 - **Mobile Phase B:** 0.1% TFA in acetonitrile.
 - **Gradient:** A linear gradient of increasing acetonitrile concentration is used to elute the venom components. The exact gradient will vary but generally ranges from 0% to 60% acetonitrile over a period of 60-90 minutes.
 - **Detection:** Elution is monitored by absorbance at 214 nm and 280 nm.

- **Fraction Collection and Analysis:** Fractions corresponding to the absorbance peaks are collected. The biological activity of each fraction is then assessed using a functional assay, such as electrophysiological recording on CaV2.3-expressing cells.
- **Further Purification:** Fractions showing activity are often subjected to one or more additional rounds of RP-HPLC with a shallower acetonitrile gradient to achieve homogeneity.
- **Mass Spectrometry:** The molecular weight of the purified peptide is confirmed by mass spectrometry.

Heterologous Expression of CaV2.3 Channels

To study the effects of Snx482 on a specific channel type in a controlled environment, the channel is heterologously expressed in a cell line that does not endogenously express it.

Protocol:

- **Cell Culture:** Human Embryonic Kidney (HEK293) or tsA-201 cells are commonly used. They are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin, and maintained at 37°C in a 5% CO₂ incubator.
- **Transfection:**
 - The cDNAs encoding the $\alpha 1E$ (CaV2.3), β , and $\alpha 2\delta$ subunits of the calcium channel are co-transfected into the cells.
 - The calcium phosphate transfection method is a common and effective technique. A mixture of the plasmid DNA and calcium chloride is added to a phosphate-buffered saline solution, forming a fine precipitate that is then added to the cell culture.
 - Alternatively, lipid-based transfection reagents (e.g., Lipofectamine) can be used.
- **Expression:** The cells are incubated for 24-48 hours post-transfection to allow for the expression of the channel proteins on the cell membrane. Successful transfection can be confirmed by co-transfecting a fluorescent marker protein like GFP.

Whole-Cell Patch-Clamp Electrophysiology

This technique is used to measure the ion currents flowing through the expressed channels and to assess the effect of Snx482.

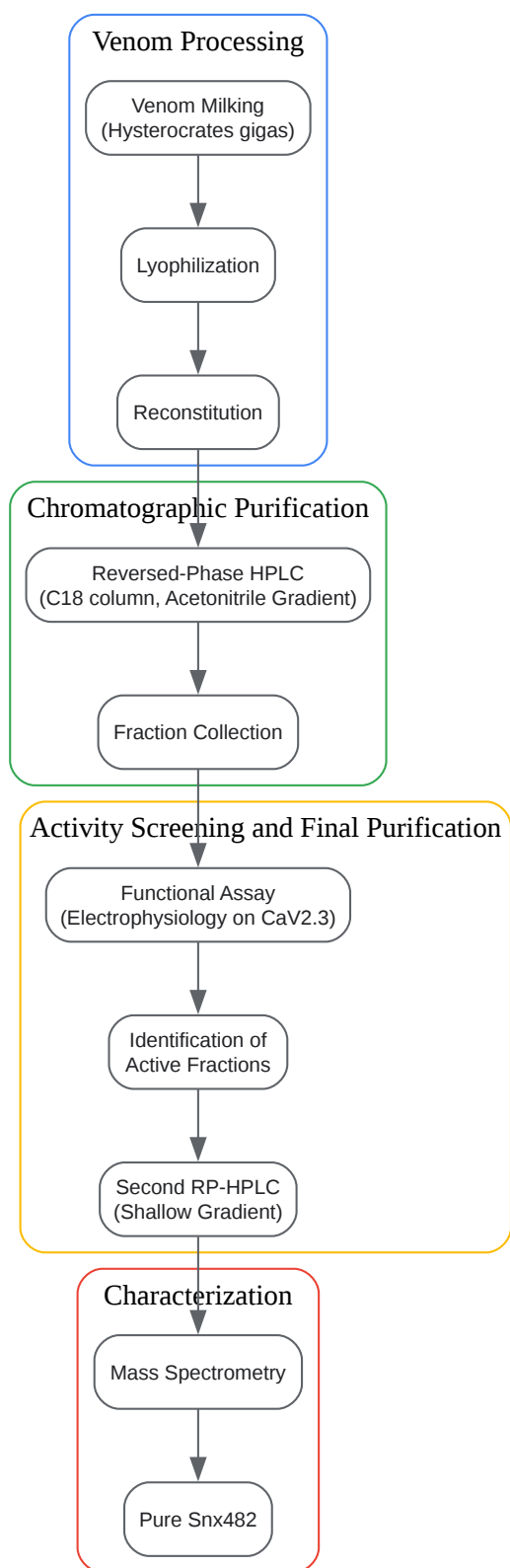
Protocol:

- Cell Preparation: Transfected cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with an external recording solution.
- Solutions:
 - External Solution (in mM): 140 TEA-Cl, 10 BaCl₂ (as the charge carrier), 1 MgCl₂, 10 HEPES, 10 Glucose. The pH is adjusted to 7.3 with TEA-OH.
 - Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP. The pH is adjusted to 7.2 with CsOH.
- Recording:
 - A glass micropipette with a tip diameter of ~1-2 μ m and filled with the internal solution is brought into contact with a cell.
 - A high-resistance seal (gigaohm seal) is formed between the pipette tip and the cell membrane.
 - The membrane patch under the pipette is then ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.
- Voltage-Clamp Protocol:
 - The membrane potential is held at a negative holding potential (e.g., -80 mV) to keep the channels in a closed state.
 - Depolarizing voltage steps (e.g., to +10 mV for 100 ms) are applied to activate the channels and elicit an inward current.
 - To study the voltage-dependence of activation, a series of depolarizing steps to various potentials are applied.

- **Toxin Application:** Snx482 is applied to the cell by adding it to the external solution being perfused over the cell. The effect of the toxin on the current amplitude and kinetics is then recorded.

Mandatory Visualizations

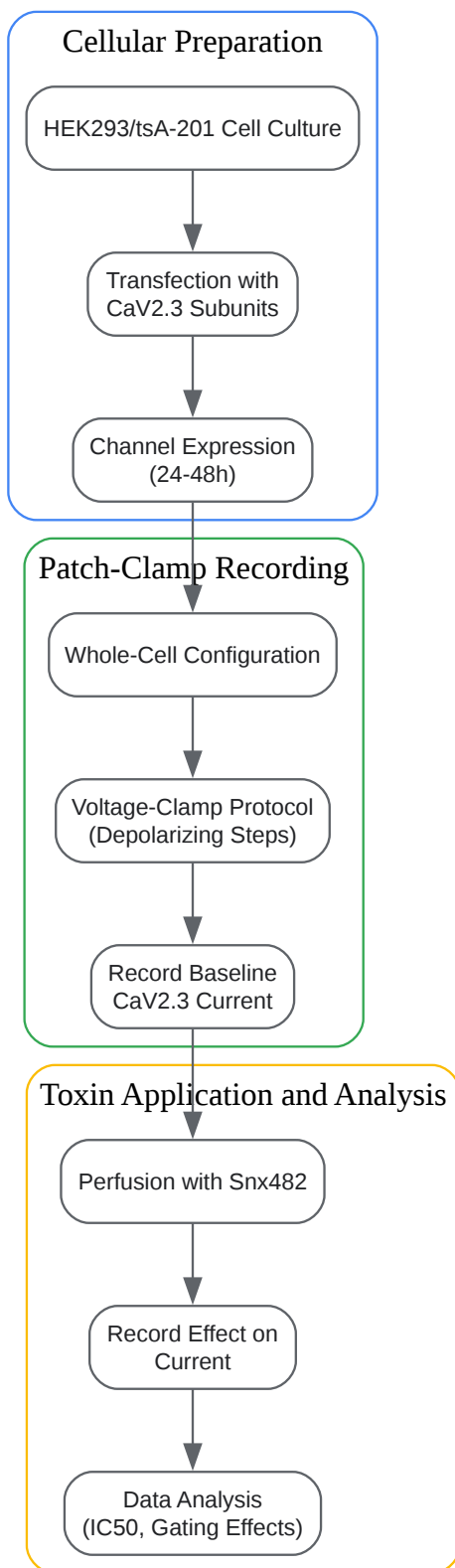
Experimental Workflow: Isolation of Snx482



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Caption: Workflow for the isolation and purification of Snx482.

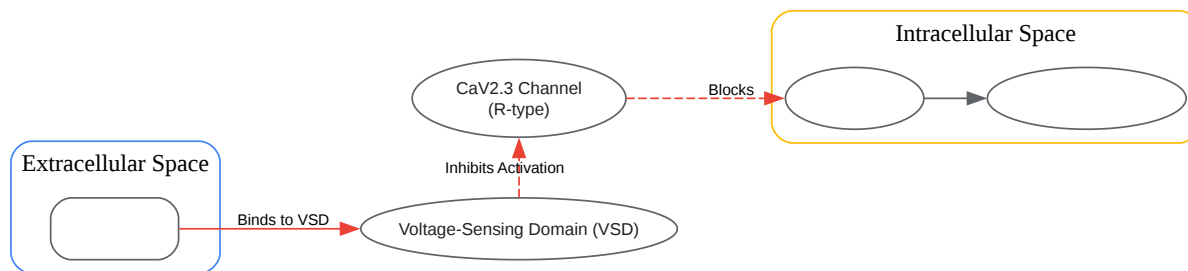
Experimental Workflow: Electrophysiological Characterization



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Caption: Workflow for electrophysiological analysis of Snx482.

Signaling Pathway: Mechanism of Snx482 Action



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Caption: Mechanism of CaV2.3 channel inhibition by Snx482.

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References

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